Pentadecanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Pentadecanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

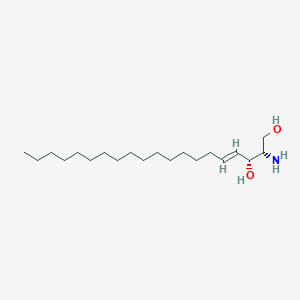

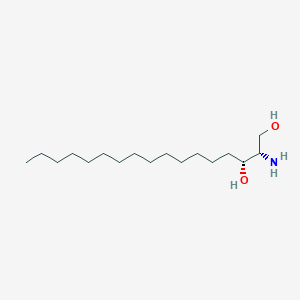

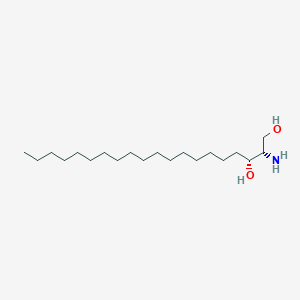

Chemie: Es wird als Ausgangsreagenz für die asymmetrische Synthese von Jaspin verwendet.

Industrie: Es wird bei der Herstellung von Tensiden, Schmierölen und Konsumprodukten wie Lotionen und Cremes verwendet.

5. Wirkmechanismus

1-Pentadecanol entfaltet seine Wirkung über verschiedene Mechanismen, abhängig von seiner Anwendung. In biologischen Systemen kann es von Enzymen wie Alkoholdehydrogenase metabolisiert werden, um Pentadecanal zu bilden, das durch Oxidation weiter zu Pentadecansäure umgewandelt werden kann . Dieser Stoffwechselweg ist an der Regulation des Lipidstoffwechsels und der Energieproduktion beteiligt . In industriellen Anwendungen beruht sein Wirkmechanismus auf seiner Rolle als Tensid oder Schmiermittel, wobei er die Oberflächenspannung senkt und Schmierung bietet .

Wirkmechanismus

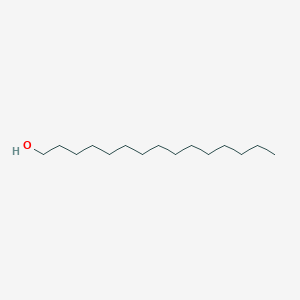

Target of Action

Pentadecanol, also known as 1-Pentadecanol, is an organic chemical compound classified as an alcohol . It is a saturated long-chain fatty alcohol consisting of a pentadecane chain with a hydroxy group as substituent on one end It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams .

Mode of Action

It can be used as a feedstock for processes that use ethoxylation (adding ethylene oxide) and sulfation (adding a sulfo group) reactions to produce surfactants (primarily detergents) .

Biochemical Pathways

It is known that long-chain fatty alcohols like this compound can have broad anti-inflammatory and antiproliferative activities .

Pharmacokinetics

It is generally a stable compound and exhibits low oral, skin, and respiratory toxicity .

Result of Action

This compound has been observed to have dose-dependent, broad anti-inflammatory and antiproliferative activities . It is non-cytotoxic at all concentrations and has been found to have clinically relevant activities across numerous human cell-based systems .

Action Environment

Biochemische Analyse

Biochemical Properties

Pentadecanol, like other long-chain primary alcohols, is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams . It can also be used as a feedstock for processes that use ethoxylation (adding ethylene oxide) and sulfation (adding a sulfo group) reactions to produce surfactants (primarily detergents) .

Cellular Effects

Pentadecanoic acid, which is closely related to this compound, has been found to have broad and dose-dependent anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It was non-cytotoxic at all concentrations tested .

Molecular Mechanism

It is known that long-chain primary alcohols like this compound can interact with various biomolecules in the cell, influencing their function and activity .

Temporal Effects in Laboratory Settings

This compound is generally a stable compound . It exhibits low oral, skin, and respiratory toxicity . It may be slightly to moderately irritating to the eyes and skin, and prolonged contact with undiluted alcohols can lead to defatting of the skin .

Metabolic Pathways

It is known that long-chain primary alcohols like this compound can be metabolized in the body, and they are unlikely to bioaccumulate .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

1-Pentadecanol kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reduktion von Pentadecansäure unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) . Ein weiteres Verfahren beinhaltet die Hydrierung von Pentadecanal unter Verwendung eines Katalysators wie Palladium auf Kohle (Pd/C) .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird 1-Pentadecanol oft durch die Hydrierung von Fettsäuren hergestellt, die aus natürlichen Quellen wie Palmöl oder Kokosnussöl gewonnen werden . Der Hydrierungsprozess beinhaltet die Verwendung von hohem Druck und hoher Temperatur in Gegenwart eines Katalysators, um die Fettsäuren in die entsprechenden Alkohole umzuwandeln .

Analyse Chemischer Reaktionen

Reaktionstypen

1-Pentadecanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann unter Verwendung von starken Reduktionsmitteln zu Pentadecan reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, um Ester, Ether und andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen

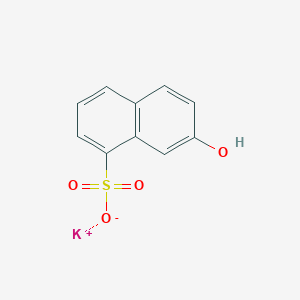

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3) und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4) und andere Reduktionsmittel.

Substitution: Verschiedene Reagenzien, abhängig vom gewünschten Produkt, wie z. B. Säurechloride für die Esterbildung.

Hauptprodukte, die gebildet werden

Oxidation: Pentadecansäure.

Reduktion: Pentadecan.

Substitution: Ester, Ether und andere Derivate.

Vergleich Mit ähnlichen Verbindungen

1-Pentadecanol kann mit anderen langkettigen Fettalkohlen verglichen werden, wie z. B.:

1-Nonanol: Ein neun-Kohlenstoff-Fettalkohole mit ähnlichen Eigenschaften, aber niedrigerem Molekulargewicht.

1-Undecanol: Ein elf-Kohlenstoff-Fettalkohole mit ähnlichen Eigenschaften, aber niedrigerem Molekulargewicht.

1-Tridecanol: Ein dreizehn-Kohlenstoff-Fettalkohole mit ähnlichen Eigenschaften, aber niedrigerem Molekulargewicht.

Einzigartigkeit

1-Pentadecanol ist aufgrund seiner spezifischen Kettenlänge einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Es hat eine geringere Löslichkeit in überkritischem Kohlendioxid im Vergleich zu anderen langkettigen Alkoholen . Darüber hinaus nimmt es beim Abkühlen ausschließlich die β-Form an, im Gegensatz zu anderen langkettigen Alkoholen, die in verschiedene Feststoffformen übergehen können .

Eigenschaften

IUPAC Name |

pentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027270 | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-76-5, 31389-11-4, 67762-25-8 | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031389114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333QVA4G2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (USCG, 1999), 45 - 46 °C | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

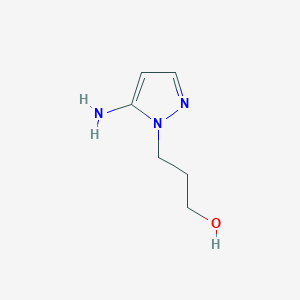

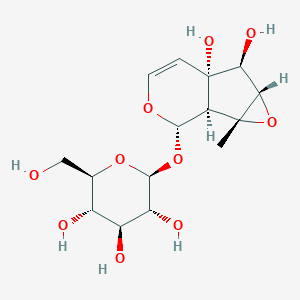

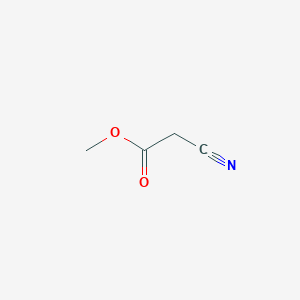

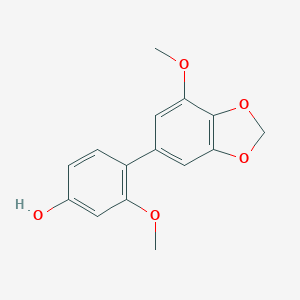

Feasible Synthetic Routes

ANone: Pentadecanol has the molecular formula C15H32O and a molecular weight of 228.41 g/mol.

A: Yes, spectroscopic techniques like 13C-NMR and 1H-NMR have been used to characterize the structure of this compound and its isomers.

A: Research indicates that in mixed monolayer films containing this compound and a shorter-chain alcohol, the this compound exhibits lower solubility and remains in the film as the droplet evaporates. This behavior influences the evaporation coefficient of water from the droplet.

A: While not a catalyst itself, this compound can be a product of catalytic reactions. For example, Rhodococcus sp. BPM 1613 oxidizes farnesane, resulting in the production of 2,6,10-trimethyl-1-dodecanol, showcasing a microbial transformation process.

A: Yes, in silico studies have explored the potential of this compound as an antidiabetic agent. Molecular docking simulations revealed interactions with Protein Tyrosine Phosphatase (5JNT), suggesting a possible mechanism for its antidiabetic properties.

A: Studies show that the length of the carbon chain in aliphatic alcohols influences their ability to antagonize ethanol's inhibitory effect on L1-mediated cell adhesion. The potency increases with chain length, peaking at dodecanol (C12), with this compound (C15) showing no activity.

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various samples, including plant extracts and oils. , ,

ANone: Research suggests this compound might have applications in the following areas:

- Antimicrobial Agent: Studies indicate potential antimicrobial activity of essential oils containing this compound against a range of bacteria and fungi.

- Anti-Inflammatory Agent: Some evidence suggests that this compound-containing essential oils might possess topical anti-inflammatory properties.

- Antioxidant Activity: Research has shown antioxidant capacity in methanolic extracts containing this compound, potentially explaining their traditional medicinal use.

- Levelling Agent: this compound polyoxyethylene ether is used as a component in levelling agents for wool and silk, improving migration and dispersion properties.

A: Although specific information about the environmental impact of this compound is limited, research suggests that certain bacteria, such as Nocardia vaccinii K-8, can degrade aliphatic hydrocarbons, indicating a potential biodegradation pathway for this compound. Further research is needed to fully understand its environmental fate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.